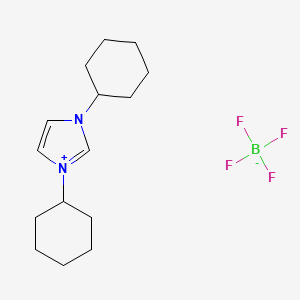
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
Übersicht
Beschreibung
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is a room-temperature ionic liquid (RTIL) that can be used as an electrolyte in electrochemical double-layer supercapacitors . It is a clear, colorless to yellow substance . Symmetric and aliphatic trialkylsulfonium cations form room temperature molten salts with bis(trifluoromethylsulfonyl)imide .
Synthesis Analysis
Ionic liquid trimethylsulfonium bis(trifluoromethylsulfonyl)imide was synthesized to obtain solid polymer electrolyte (SPE) membranes by mixing it with polyethylene oxide and sodium perchlorate (NaClO4) .Molecular Structure Analysis
The molecular formula of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is C8H15F6NO4S3 . The InChI Key is BLODSRKENWXTLO-UHFFFAOYSA-N .Chemical Reactions Analysis
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is used in the studies of structure effect of ions on electrochemical windows (EWs) .Physical And Chemical Properties Analysis
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is a clear, colorless to yellow substance . Its water content (Karl Fischer Titration) is ≤0.5% . It has been found that upon adding organic electrolytes such as ethylene carbonate, dimethyl carbonate or diethyl carbonate to these ionic liquids, there has been significant improvement in the conductivity as well as on the operative voltage of the cell .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Ionic Liquids
- TESI, when used in combination with certain cations, forms ionic liquids with reduced melting points, some of which are even molten at room temperature. These ionic liquids exhibit properties like high conductivity, glass-forming ability, and low glass transition temperatures, making them suitable for various applications, including electrolytes in batteries and capacitors (McFarlane et al., 2000).
- In a study focusing on sulfonium- and ammonium-based ionic liquids, TESI displayed significant impacts on thermophysical properties such as density, viscosity, refractive index, and surface tension. The study also discussed how the cationic structure influences these properties (Bhattacharjee et al., 2014).
Energy Storage and Battery Applications
- TESI-based ionic liquids have been utilized in lithium battery electrolytes. For instance, a study demonstrated the suitability of lithium bis(trifluoromethanesulfonyl)imide in TESI for advanced lithium batteries, highlighting good charge-discharge efficiency and rate capability (Fernicola et al., 2007).
- An investigation into lithium-triethylsulfonium electrolytes revealed that TESI-based systems are promising for energy storage devices like supercapacitors and rechargeable lithium batteries. The study emphasized the importance of understanding ionic structural patterns in these systems for sustainable progress in the field (Haghani et al., 2022).
Electrochemical Catalysis
- TESI has been explored as a radical electrocatalyst in methanol oxidation. This innovative approach utilizes the unique properties of ionic liquids, like TESI, for in situ generation of electrocatalysts, enhancing redox reactions of methanol for practical applications (Tang et al., 2016).
Material Science Applications
- TESI has been involved in studies concerning the characterization and behavior of ionic liquids in electrochemical double-layer capacitors (EDLCs). The research highlighted how the structure of sulfonium cations, including TESI, affects physical and electrochemical properties, offering insights into the performance of these ILs in EDLCs (Rennie et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide has exhibited a useful set of physical–chemical and electrochemical properties, which make them good prospective electrolytes for electrochemical double-layer capacitors and rechargeable lithium batteries . It has been used in the studies of proton-conducting properties of a Bronsted Acid-Base Ionic Liquid and Ionic Melts consisting of Bis(trifluoromethanesulfonyl)imide and Benzimidazole for Fuel Cell Electrolytes . The reported results will be interesting for researchers who develop Li-based energy storage devices that use room-temperature ionic liquids as non-volatile and electrochemically stable media .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;triethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15S.C2F6NO4S2/c1-4-7(5-2)6-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODSRKENWXTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F6NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047888 | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
321746-49-0 | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321746490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylsulfonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLSULFONIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ6SR432FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)










